Cas no 127914-13-0 (Propanimidamide,N-methyl-3-[[2-(phosphonothio)ethyl]amino]- (9CI))

Propanimidamide,N-methyl-3-[[2-(phosphonothio)ethyl]amino]- (9CI) structure
127914-13-0 structure
Product name:Propanimidamide,N-methyl-3-[[2-(phosphonothio)ethyl]amino]- (9CI)
CAS No:127914-13-0
MF:C6H16N3O3PS
MW:241.24834
CID:158628
PubChem ID:3080351

Propanimidamide,N-methyl-3-[[2-(phosphonothio)ethyl]amino]- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Propanimidamide,N-methyl-3-[[2-(phosphonothio)ethyl]amino]- (9CI)
    • 2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid
    • propanimidamide, N'-methyl-3-[[2-(phosphonothio)ethyl]amino]-, (1E)-
    • S-(2-{[(3E)-3-amino-3-(methylimino)propyl]amino}ethyl) dihydrogen phosphorothioate
    • S-(2-((2'-(N-Methylamidino)ethyl)amino)ethyl)phosphorothioic acid trihydrate
    • 127914-13-0
    • SCHEMBL9310007
    • DTXSID00155721
    • N-Methyl-3-((2-(phosphonothio)ethyl)amino)propanimidamide hydrate (1:3)
    • CHEMBL311700
    • Propanimidamide, N-methyl-3-((2-(phosphonothio)ethyl)amino)-, hydrate (1:3)
    • Inchi: InChI=1S/C6H16N3O3PS/c1-8-6(7)2-3-9-4-5-14-13(10,11)12/h9H,2-5H2,1H3,(H2,7,8)(H2,10,11,12)
    • InChI Key: MOZLCQZOHUQWBQ-UHFFFAOYSA-N
    • SMILES: C/N=C(/CCNCCSP(=O)(O)O)\N

Computed Properties

  • Exact Mass: 241.06518
  • Monoisotopic Mass: 241.06499955g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 7
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -4.8
  • Topological Polar Surface Area: 133Ų

Experimental Properties

  • PSA: 107.94

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